molecular formula C15H16N4O3S B6099763 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

Cat. No.: B6099763
M. Wt: 332.4 g/mol
InChI Key: MBDIYKMKLUJYQM-GIJQJNRQSA-N
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Description

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxyphenyl group, and a pyrimidinylsulfanyl group. Its molecular formula is C14H15N3O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-2-22-13-8-11(4-5-12(13)20)9-18-19-14(21)10-23-15-16-6-3-7-17-15/h3-9,20H,2,10H2,1H3,(H,19,21)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDIYKMKLUJYQM-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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